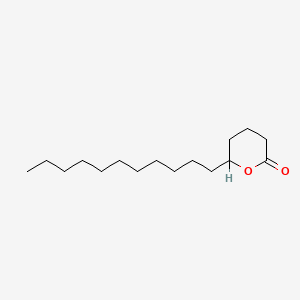

6-undecyloxan-2-ona

Descripción general

Descripción

Delta-hexadecalactone is a delta-lactone.

Aplicaciones Científicas De Investigación

Industria de la Fragancia: Compuesto de Almizcle Macrocíclico

5-Hexadecanolide: es ampliamente utilizado en la industria de la fragancia debido a su olor almizclado. Es un compuesto macrocíclico que imparte un aroma rico, cálido y duradero a los perfumes y otros productos perfumados {svg_1}. Su estabilidad y tenacidad lo convierten en un ingrediente valioso para crear fragancias balsámicas y dulces con notas animales.

Agente Aromatizante: Alimentos y Bebidas

En la industria alimentaria, 6-undecyloxan-2-ona sirve como agente aromatizante. Agrega una nota cremosa, mantecosa y dulce a varios productos alimenticios y bebidas. Sus propiedades organolépticas contribuyen a la complejidad y profundidad de los sabores, mejorando la experiencia sensorial general {svg_2}.

Feromona Sintética: Oviposición de Mosquito

Como feromona sintética, Tetrahydro-6-undecyl-2H-pyran-2-one se ha utilizado en estudios relacionados con el comportamiento de los mosquitos, específicamente para la oviposición. Esta aplicación es crucial para desarrollar estrategias para controlar las poblaciones de mosquitos y reducir la propagación de enfermedades transmitidas por mosquitos {svg_3}.

Investigación Anticancerígena: Tratamiento del Neuroblastoma

Estudios recientes han indicado que Tetrahydro-6-undecyl-2H-pyran-2-one exhibe potentes propiedades anticancerígenas, particularmente contra las células neuroblastoma humanas. Esto abre nuevas vías para el desarrollo de tratamientos contra el cáncer y el descubrimiento de fármacos {svg_4}.

Síntesis Orgánica: Material de Inicio

El compuesto es un material de partida importante en la síntesis orgánica. Se utiliza para crear varios derivados que sirven como intermediarios en la síntesis de moléculas más complejas. Su versatilidad en reacciones químicas lo convierte en un recurso valioso para los investigadores en el campo de la química sintética {svg_5}.

Química Analítica: Cromatografía de Gases

En química analítica, This compound se utiliza como un compuesto de referencia en la cromatografía de gases. Su índice de retención distintivo ayuda en la identificación y cuantificación de compuestos similares en mezclas complejas {svg_6}.

Actividad Biológica

Tetrahydro-6-undecyl-2H-pyran-2-one, also known as 6-undecyltetrahydro-2H-pyran-2-one, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Tetrahydro-6-undecyl-2H-pyran-2-one has the molecular formula and a molecular weight of approximately 254.41 g/mol. Its structure features a pyran ring with a long undecyl side chain, which is believed to influence its biological activity.

Synthesis Methods:

The synthesis of tetrahydro-6-undecyl-2H-pyran-2-one can be achieved through various methods, including:

- Cyclization of Hydroxy Acids : Under acidic conditions, hydroxy acids can cyclize to form the pyran ring.

- Reduction Reactions : The reduction of corresponding carbonyl compounds can yield the desired pyranone structure.

- Alkylation Reactions : The introduction of undecyl groups can be achieved through alkylation methods involving suitable precursors.

Biological Activity

Tetrahydro-6-undecyl-2H-pyran-2-one exhibits a range of biological activities that make it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that compounds within the pyranone class, including tetrahydro-6-undecyl-2H-pyran-2-one, possess significant antimicrobial properties. A study evaluated various pyranone derivatives for their antibacterial and antifungal activities:

These findings suggest that tetrahydro-6-undecyl-2H-pyran-2-one may be effective against a variety of microbial pathogens.

Antifungal Activity

A recent study highlighted the antifungal properties of related compounds, showing that 6-pentyl-2H-pyran-2-one (a structural analog) effectively inhibited plant pathogenic fungi. The mechanism involves disrupting fungal cell wall integrity and inhibiting spore germination:

These results indicate potential applications in agricultural settings for controlling fungal diseases.

The biological activity of tetrahydro-6-undecyl-2H-pyran-2-one is thought to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

- Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes related to stress responses in pathogens.

Case Studies

Several studies have been conducted to evaluate the efficacy of tetrahydro-6-undecyl-2H-pyran-2-one in various biological contexts:

-

Study on Antimicrobial Efficacy : A comparative study tested tetrahydro-6-undecyl-2H-pyran-2-one against standard antibiotics, revealing synergistic effects when combined with certain antibiotics against resistant bacterial strains.

- Findings : Enhanced effectiveness against Staphylococcus aureus when used in combination with penicillin derivatives.

-

Fungal Inhibition Study : Research on its antifungal properties indicated that it could serve as a natural fungicide, particularly effective against phytopathogenic fungi.

- Findings : Demonstrated significant reduction in fungal biomass in treated plant tissues.

Propiedades

IUPAC Name |

6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKQSSFLIFELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864047 | |

| Record name | 6-Undecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-44-7 | |

| Record name | 5-Hexadecanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Undecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-PALMITOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC86OQ26NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.